molecular formula C19H31N3O3 B065060 N-2-Hydroxyethyl-val-leu-anilide CAS No. 194351-53-6

N-2-Hydroxyethyl-val-leu-anilide

Cat. No. B065060
M. Wt: 349.5 g/mol
InChI Key: HZJRNDZHXMTSIQ-IRXDYDNUSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyethylene isostere of the dipeptide leu-val, closely related to "N-2-Hydroxyethyl-val-leu-anilide," has been achieved through a multi-step process. Wuts et al. (1992) synthesized the hydroxyethylene isostere from isovaleryl aldehyde, demonstrating the selectivity function of an amide in directing epoxidation in acyclic systems. This process emphasizes the nuanced control over the synthesis of complex peptides and their mimetics (Wuts, Ritter, & Pruitt, 1992).

Molecular Structure Analysis

The molecular structure of compounds like "N-2-Hydroxyethyl-val-leu-anilide" and related peptides often involves intricate arrangements of atoms and bonds, tailored to exhibit specific properties or biological activities. Research by Narula et al. (1990) on a related peptide, N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3, revealed insights into peptide bond angles, conformations, and intramolecular hydrogen bonding, which are critical for understanding the structural basis of their function (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

Chemical reactions involving "N-2-Hydroxyethyl-val-leu-anilide" and its analogs can be complex, involving specific conditions and catalysts to achieve desired transformations. For instance, the palladium-catalyzed ortho-C-H amidation of anilides by N-nosyloxycarbamates, as developed by Ng et al. (2010), showcases a method for the synthesis of 2-aminoanilines under mild conditions, demonstrating the compound's reactivity and functional group tolerance (Ng, Chan, & Yu, 2010).

Physical Properties Analysis

The physical properties of "N-2-Hydroxyethyl-val-leu-anilide" and similar compounds, such as solubility, melting point, and crystalline structure, are pivotal for their application and handling. Görbitz and Torgersen (1999) investigated the symmetry, pseudosymmetry, and packing disorder in alcohol solvates of L-leucyl-L-valine, providing insights into the impact of molecular packing on the physical properties of peptide-based compounds (Görbitz & Torgersen, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the functionality of "N-2-Hydroxyethyl-val-leu-anilide." Studies like the one by Itoh et al. (2002), which explored the ortho-acetoxylation of anilides, contribute to our understanding of the chemical behavior of peptide derivatives and their potential for modification and application in various chemical contexts (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

properties

IUPAC Name

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRNDZHXMTSIQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222985
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Hydroxyethyl-val-leu-anilide

CAS RN

194351-53-6
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194351-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Pauwels, H Veulemans - Mutation Research/Genetic Toxicology and …, 1998 - Elsevier
Epoxides react at various nucleophilic sites in macromolecules such as haemoglobin and DNA. To study the reaction rate constants of ethylene oxide (EO), propylene oxide (PO) and …
Number of citations: 51 www.sciencedirect.com
H von Stedingk, AC Vikstrom, P Rydberg… - Chemical research in …, 2011 - ACS Publications
The knowledge about fetal exposure to acrylamide/glycidamide from the maternal exposure through food is limited. Acrylamide, glycidamide, and ethylene oxide are electrophiles and …
Number of citations: 102 pubs.acs.org
G Scherer, J Engl, M Urban, G Gilch, D Janket… - Regulatory toxicology …, 2007 - Elsevier
In order to determine whether smokers of cigarettes in the contemporary yield ranges of the German market (0.1–1.0mg nicotine, 1–10mg tar) differ in their actual exposure to various …
Number of citations: 193 www.sciencedirect.com

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